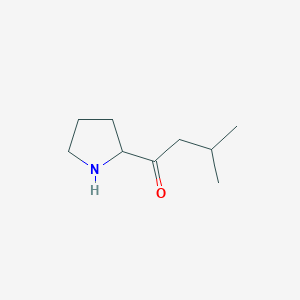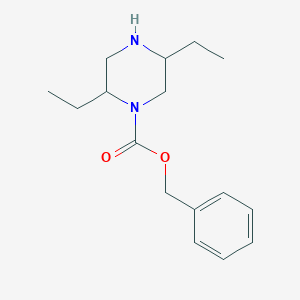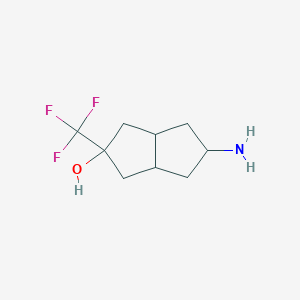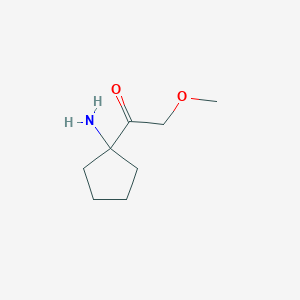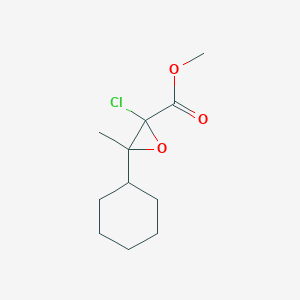
Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate: is an organic compound with the molecular formula C₁₁H₁₇ClO₃ and a molecular weight of 232.70 g/mol . This compound is characterized by the presence of a cyclohexyl group, a chloro substituent, and an oxirane ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate typically involves the following steps:
Epoxidation: The starting material, 2-chloro-3-cyclohexyl-3-methylprop-2-enoic acid, undergoes epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.
Esterification: The resulting epoxide is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: The chloro group in Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield diols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted derivatives such as azides or nitriles.
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of polymers and advanced materials with unique properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme kinetics and inhibition.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition and drug design.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-chloro-3-phenyl-3-methyloxirane-2-carboxylate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Ethyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the cyclohexyl group enhances its hydrophobicity, making it suitable for applications in non-polar environments.
Eigenschaften
Molekularformel |
C11H17ClO3 |
|---|---|
Molekulargewicht |
232.70 g/mol |
IUPAC-Name |
methyl 2-chloro-3-cyclohexyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H17ClO3/c1-10(8-6-4-3-5-7-8)11(12,15-10)9(13)14-2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
FPONEIZKTLIZLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)(C(=O)OC)Cl)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



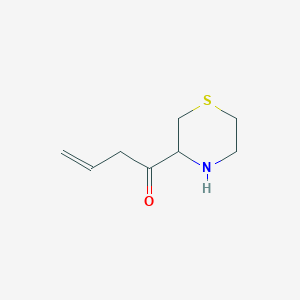

![3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine](/img/structure/B13164247.png)
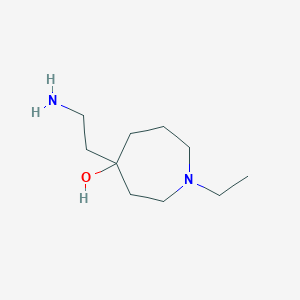

![Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164273.png)
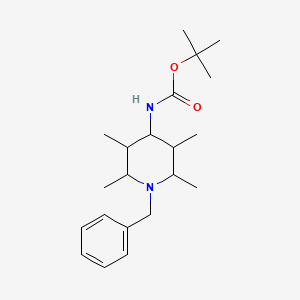

![[4-(1,3-Thiazol-2-yl)phenyl]thiourea](/img/structure/B13164283.png)
